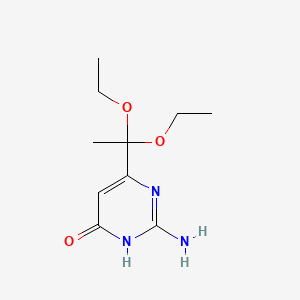

2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one

Description

Properties

CAS No. |

86944-47-0 |

|---|---|

Molecular Formula |

C10H17N3O3 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-amino-4-(1,1-diethoxyethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H17N3O3/c1-4-15-10(3,16-5-2)7-6-8(14)13-9(11)12-7/h6H,4-5H2,1-3H3,(H3,11,12,13,14) |

InChI Key |

DITHYGLMJJFBCR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)(C1=CC(=O)NC(=N1)N)OCC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Cyanoacetate and Urea Derivatives

A well-established approach to synthesize pyrimidin-4-one derivatives involves the cyclization of cyanoacetate esters with urea or guanidine derivatives. This method is exemplified in the synthesis of related compounds such as 4-amino-2,6-dimethoxypyrimidine, which shares the pyrimidin-4-one core.

Step 1: Cyclization Reaction

- Sodium metal is dissolved in anhydrous alcohol (methanol or ethanol).

- Cyanoacetate ester (methyl or ethyl cyanoacetate) is added dropwise.

- Urea is introduced after initial reaction, and the mixture is refluxed (65–80 °C) for 3–4 hours.

- The product is a pyrimidinedione intermediate (4-amino-2,6(1H,3H)-pyrimidinedione).

- The intermediate is isolated by filtration, neutralization, and drying.

Step 2: Alkylation or Acetal Introduction

- The pyrimidinedione intermediate undergoes methylation or alkylation using methylating agents (e.g., dimethyl sulfate) or acetal-forming reagents.

- Solid alkali (NaOH or KOH), phase transfer catalysts (e.g., tetrabutylammonium bromide), and solvents like toluene or DMF are used.

- Reaction conditions are maintained at 60–80 °C for 8–10 hours.

- The final product is isolated by filtration and distillation.

This two-step method is advantageous due to its simplicity, avoidance of toxic reagents like phosphorus oxychloride, and reduced environmental impact.

Reaction of 2-Cyano-4,4-diethoxybutanoic Acid Esters with Guanidine Hydrochloride

For compounds bearing the 1,1-diethoxyethyl substituent, a common synthetic route involves:

- Reacting 2-cyano-4,4-diethoxybutanoic acid ethyl ester with guanidine hydrochloride .

- This reaction forms the pyrimidin-4-one ring with the diethoxyethyl group already incorporated.

- The reaction typically proceeds under reflux in suitable solvents, followed by purification steps.

- This method is adaptable for laboratory synthesis and can be optimized for scale-up.

Detailed Preparation Method for 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one

Based on the above strategies and available data, the preparation can be summarized as follows:

| Step | Reagents & Conditions | Description | Expected Outcome |

|---|---|---|---|

| 1 | Sodium metal + anhydrous ethanol or methanol | Dissolve sodium in solvent to form sodium alkoxide | Reactive base medium |

| 2 | Add 2-cyano-4,4-diethoxybutanoic acid ethyl ester dropwise | Controlled addition at room temperature | Formation of intermediate |

| 3 | Add guanidine hydrochloride | Reflux for several hours (typically 3–6 h) | Cyclization to pyrimidin-4-one ring with diethoxyethyl substituent |

| 4 | Work-up: filtration, neutralization, washing | Isolate crude product | Purified 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one |

| 5 | Optional recrystallization or chromatographic purification | Enhance purity | Final product suitable for research use |

Research Findings and Reaction Analysis

- The cyclization step is critical and requires careful control of temperature and pH to maximize yield and minimize side reactions.

- The use of sodium alkoxide facilitates nucleophilic attack on the cyano group, promoting ring closure.

- Guanidine hydrochloride provides the amino substituent at position 2.

- The diethoxyethyl group is stable under these conditions, serving as a protecting group for the aldehyde functionality.

- Purification typically yields a light yellow solid with high purity, confirmed by NMR and mass spectrometry.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Cyclization of cyanoacetate + urea + methylation | Methyl/ethyl cyanoacetate, urea, dimethyl sulfate | Sodium metal, phase transfer catalyst | Reflux 65–80 °C, 8–10 h methylation | Simple, green, avoids toxic reagents | Multi-step, requires careful control |

| Reaction of 2-cyano-4,4-diethoxybutanoic acid ester + guanidine hydrochloride | 2-cyano-4,4-diethoxybutanoic acid ethyl ester, guanidine hydrochloride | Sodium alkoxide | Reflux, several hours | Direct introduction of diethoxyethyl group | Less documented industrially |

| Barbituric acid chlorination (for related pyrimidines) | Barbituric acid, phosphorus oxychloride | Chlorination, ammoniation, methoxylation | Multiple steps, toxic reagents | Established for related compounds | Toxic reagents, low yield, environmental issues |

Summary and Recommendations

- The most practical and environmentally friendly preparation of 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one involves cyclization of cyano derivatives with guanidine or urea derivatives, followed by introduction of the diethoxyethyl group either pre- or post-cyclization.

- Avoiding hazardous reagents like phosphorus oxychloride is preferred.

- Optimization of reaction parameters such as temperature, solvent, and catalyst loading is essential for maximizing yield and purity.

- Further research into scalable industrial processes is warranted, focusing on green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 participates in nucleophilic substitutions under acidic or basic conditions. Key applications include:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives, enhancing lipophilicity for pharmaceutical applications .

-

Alkylation : Forms N-alkylated pyrimidines when treated with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF .

Table 1: Substitution Reactions at the Amino Group

Condensation Reactions

The carbonyl group at position 4 undergoes condensation with nucleophiles such as hydrazines or amines:

-

Hydrazone Formation : Reacts with hydrazine hydrate to yield hydrazone derivatives, which are precursors for heterocyclic systems .

-

Schiff Base Synthesis : Condenses with aromatic amines (e.g., aniline) in ethanol under reflux to form imine-linked analogues .

Functionalization of the Diethoxyethyl Group

The diethoxyethyl substituent enables unique transformations:

-

Acid-Catalyzed Hydrolysis : Cleavage of the ethoxy groups in HCl/EtOH produces a diketone intermediate, which cyclizes to form fused pyrimidine systems .

-

Esterification : Reacts with carboxylic acids (e.g., acetic anhydride) under Friedel-Crafts conditions to generate ester derivatives .

Table 2: Diethoxyethyl Group Transformations

Cyclization and Ring-Formation Reactions

The compound serves as a scaffold for synthesizing fused heterocycles:

-

Pyrrolo[2,3-d]pyrimidine Synthesis : Heating with formamidine acetate in ethanol induces cyclization, forming a tricyclic core structure .

-

Thiazole Integration : Reacts with thiourea and α-haloketones to produce pyrimidine-thiazole hybrids .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Example 1: Large-Scale Cyclization

-

Reactants :

-

2-Amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one (1.8 kg)

-

Formamidine acetate (1.04 kg) in sodium ethoxide/ethanol

-

-

Conditions : Reflux at 78°C for 7h → acidification with HCl → neutralization with NH₄OH.

-

Outcome : 68.3% yield of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Example 2: Hydrolysis-Driven Functionalization

-

Procedure : Treat with 6M HCl in ethanol at 80°C for 4h.

-

Result : Selective cleavage of ethoxy groups without disrupting the pyrimidine ring.

Mechanistic Insights

-

Amino Group Reactivity : The amino group’s lone pair facilitates nucleophilic attacks, while its conjugation with the pyrimidine ring stabilizes transition states .

-

Diethoxyethyl Stability : The ethoxy groups resist hydrolysis under mild conditions but cleave in strong acids, forming reactive carbonyl intermediates .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Research indicates that 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one exhibits significant antitumor properties. It acts as a selective inhibitor of various kinases involved in cancer progression, such as Protein Kinase B (PKB/Akt) and Glycogen Synthase Kinase-3 (GSK3). These actions can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents like doxorubicin .

Anti-inflammatory Properties : The compound has demonstrated potential in reducing chronic inflammation by modulating kinase activity, which could be beneficial in treating inflammatory diseases. Studies have shown that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β.

Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the treatment of infectious diseases.

Biological Research

Kinase Inhibition Studies : The compound is being studied for its ability to inhibit specific kinases that play crucial roles in cellular processes such as metabolism and apoptosis. This inhibition can have implications for treating various diseases, including neurodegenerative disorders and type II diabetes .

Table: Biological Activities of 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one

| Activity Type | Mechanism | Implications |

|---|---|---|

| Antitumor | Inhibits PKB and GSK3 | Enhances chemotherapy efficacy |

| Anti-inflammatory | Modulates cytokine levels | Potential treatment for inflammatory diseases |

| Antimicrobial | Exhibits antimicrobial properties | Candidate for infectious disease treatment |

Industrial Applications

Pharmaceutical Intermediate : The compound is investigated as a pharmaceutical intermediate in the synthesis of more complex drug molecules. Its unique structure allows for modifications that can enhance the efficacy and specificity of new therapeutic agents .

Specialty Chemicals Production : In industrial chemistry, 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one serves as a reagent in various chemical reactions, contributing to the production of specialty chemicals used in different applications.

Study 1: Antitumor Efficacy

A study demonstrated that the compound significantly inhibited the proliferation of non-small cell lung carcinoma cells by downregulating PKB activity. This led to increased sensitivity to doxorubicin treatment, suggesting its potential as an adjunct therapy in oncology.

Study 2: Anti-inflammatory Action

In an experimental model of chronic inflammation, treatment with this compound resulted in notable reductions in pro-inflammatory cytokines. This indicates its potential utility in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

- Core Structure: The pyrimidinone core is conserved across analogs, with variations in substituents dictating electronic and steric properties.

- Substituent Comparison :

- 1,1-Diethoxyethyl (Target Compound) : A branched aliphatic substituent with two ethoxy groups. This increases molecular flexibility and may participate in hydrogen bonding via ether oxygen atoms.

- Fluorophenyl (CAS 98305-74-9) : An aromatic substituent with electron-withdrawing fluorine, enhancing π-π stacking and rigidity .

- Trifluoromethyl (CAS 1513-69-5) : Strong electron-withdrawing effects reduce basicity and increase metabolic stability .

- Fluoromethyl (CAS 1597-36-0) : Smaller and more electronegative than diethoxyethyl, leading to distinct electronic profiles and steric accessibility .

Physicochemical Properties

*Estimated based on analogous compounds.

- Key Trends :

- The diethoxyethyl group increases molecular weight and LogP compared to fluoromethyl derivatives, suggesting moderate lipophilicity.

- Aromatic substituents (e.g., fluorophenyl) exhibit higher LogP values due to enhanced hydrophobicity.

Biological Activity

2-Amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of heterocyclic compounds known for their pharmacological potential, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The molecular structure of 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one can be represented as follows:

The synthesis typically involves the reaction of appropriate pyrimidine derivatives with diethoxyethyl compounds under controlled conditions. The synthetic routes may include nucleophilic substitutions and condensation reactions that yield the desired pyrimidine scaffold.

Biological Activity Overview

The biological activities of 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds within the pyrimidine class can inhibit cancer cell proliferation. For instance, a study demonstrated that pyrimidine derivatives could inhibit monocarboxylate transporters (MCTs), which are crucial in tumor metabolism .

2. Antibacterial Properties

Pyrimidine derivatives have shown significant antibacterial activity against various pathogens. A screening of synthesized pyrimidine compounds indicated that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

Compounds similar to 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one have been reported to possess anti-inflammatory properties. These effects are often evaluated using in vitro assays measuring cytokine production and COX inhibition .

Table 1: Biological Activities of Pyrimidine Derivatives

Case Studies

Case Study 1: Anticancer Screening

In a study assessing the anticancer potential of various pyrimidine derivatives, researchers found that 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one exhibited IC50 values comparable to established chemotherapeutics against several cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways.

Case Study 2: Antibacterial Efficacy

A series of in vitro tests were conducted to evaluate the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, indicating its potential as a novel antibacterial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions, leveraging dihydropyrimidinone (DHPM) chemistry. A typical approach involves condensation of ethyl cyanoacetate with aldehydes and urea/thiourea derivatives under acidic or solvent-free conditions . For purification, recrystallization using ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Purity >95% can be confirmed via HPLC (C18 column, methanol-water mobile phase) and elemental analysis .

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodological Answer : X-ray crystallography is critical for resolving the 3D structure, particularly to identify hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯OClO4 interactions) and π-π stacking (face-to-face distances ~3.7–3.8 Å) . Complementary techniques include:

- NMR : and spectra to confirm proton environments (e.g., diethoxyethyl group resonances at δ 1.2–1.4 ppm for CH).

- IR : Stretching vibrations for C=O (~1650–1700 cm) and NH (~3300–3500 cm) .

Q. What storage conditions ensure compound stability for long-term studies?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Avoid moisture, as the diethoxyethyl group may hydrolyze. Stability assessments via TGA/DSC (decomposition onset >200°C) and periodic HPLC monitoring are advised .

Advanced Research Questions

Q. How does the diethoxyethyl substituent influence biological activity compared to analogs (e.g., methyl or trifluoromethyl groups)?

- Methodological Answer : The diethoxyethyl moiety enhances lipophilicity (logP ~1.8 vs. ~0.5 for methyl analogs), potentially improving membrane permeability. Compare bioactivity using:

- Kinase inhibition assays : Measure IC against targets like BCR-ABL (see structural analogs in ).

- SAR studies : Replace substituents (e.g., 2-amino-6-trifluoromethyl analogs in ) and evaluate cytotoxicity (MTT assays) .

Q. How to resolve crystallographic disorder in derivatives of this compound?

- Methodological Answer : In perchlorate salt forms (e.g., ), anion/water disorder (occupancy ratios ~0.68:0.32) can be modeled using:

- Occupancy refinement : Software like SHELXL or OLEX2.

- Hydrogen-bond analysis : Validate via intermolecular interactions (N–H⋯OClO4 and O–H⋯O distances <2.8 Å) .

Q. How to address contradictory bioactivity data across structurally similar pyrimidinones?

- Methodological Answer : Contradictions often arise from assay variability or substituent electronic effects. Mitigate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.